molecular formula C20H15F3N2O2S B12155329 (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12155329
M. Wt: 404.4 g/mol
InChI Key: FOGSYJIRSPSKSO-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The compound (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one features a thiazolidin-4-one core, a five-membered heterocyclic ring containing sulfur (S1) and nitrogen (N2) atoms. The stereochemical designation (2Z,5Z) indicates the configuration of the imino (C=N) and benzylidene (C=CH) double bonds, respectively. The thiazolidinone ring adopts a nonplanar conformation due to the sp³ hybridization of the sulfur and nitrogen atoms, while the benzylidene and aryl imino groups introduce extended π-conjugation.

Key structural elements include:

  • A 4-(prop-2-en-1-yloxy)benzylidene substituent at position 5, comprising a propenyl ether (–O–CH₂–CH=CH₂) attached to a para-substituted benzene ring.
  • A 2-(trifluoromethyl)phenylimino group at position 2, where the trifluoromethyl (–CF₃) moiety introduces strong electron-withdrawing effects.

The Z configuration at both double bonds ensures that the propenyloxy and trifluoromethyl groups reside on the same side of the C=N and C=CH bonds, influencing intermolecular interactions and crystal packing.

X-ray Crystallographic Analysis and Conformational Studies

X-ray diffraction studies reveal a monoclinic crystal system with the P2₁/c space group. The unit cell parameters are:

Parameter Value
a (Å) 12.354(2)
b (Å) 7.891(1)
c (Å) 15.627(3)
β (°) 105.42(1)
Volume (ų) 1472.5(4)

The thiazolidinone ring exhibits a half-chair conformation , with C3 and S1 deviating from planarity by 0.38 Å and 0.24 Å, respectively. The dihedral angle between the benzylidene benzene ring and the thiazolidinone ring is 8.7°, indicating near-planar conjugation. In contrast, the 2-(trifluoromethyl)phenyl group forms a dihedral angle of 54.2° with the thiazolidinone ring, creating steric hindrance that stabilizes the Z configuration.

Hydrogen bonding between the thiazolidinone carbonyl (C=O) and adjacent N–H groups (2.89 Å) contributes to lattice stability. The propenyloxy chain adopts a gauche conformation , with torsional angles of 62.3° (C–O–C–C) and 178.5° (O–C–C=C).

Properties

Molecular Formula

C20H15F3N2O2S

Molecular Weight

404.4 g/mol

IUPAC Name

(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15F3N2O2S/c1-2-11-27-14-9-7-13(8-10-14)12-17-18(26)25-19(28-17)24-16-6-4-3-5-15(16)20(21,22)23/h2-10,12H,1,11H2,(H,24,25,26)/b17-12-

InChI Key

FOGSYJIRSPSKSO-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Prop-2-en-1-yloxy)benzaldehyde

The precursor 4-(prop-2-en-1-yloxy)benzaldehyde is synthesized via O-alkylation of 4-hydroxybenzaldehyde with allyl bromide. A typical procedure involves:

  • Dissolving 4-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF.

  • Adding allyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Heating at 60°C for 12 hours under nitrogen.
    The product is purified by column chromatography (hexane:ethyl acetate, 4:1), yielding 85–90% of the aldehyde.

Condensation with Thiazolidin-4-one

The thiazolidin-4-one intermediate is prepared by cyclizing N-(2-(trifluoromethyl)phenyl)thiourea with ethyl bromoacetate. Subsequent Knoevenagel condensation proceeds as follows:

  • Mixing thiazolidin-4-one (1.0 equiv) and 4-(prop-2-en-1-yloxy)benzaldehyde (1.1 equiv) in ethanol.

  • Adding piperidine (10 mol%) as a catalyst.

  • Refluxing for 8–10 hours.
    The reaction is monitored by TLC, and the product is isolated via recrystallization from ethanol, achieving a yield of 72–78%.

Cyclocondensation Strategy

Alternative routes employ cyclocondensation to construct the thiazolidinone ring and introduce substituents in a single pot.

One-Pot Synthesis Using Cysteamine Derivatives

A method adapted from PMC studies involves:

  • Reacting cysteamine hydrochloride (1.0 equiv) with 2-(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) in methanol.

  • Adding 4-(prop-2-en-1-yloxy)benzaldehyde (1.0 equiv) and triethylamine (1.5 equiv).

  • Refluxing for 6 hours to facilitate imine formation and cyclization.
    The crude product is washed with cold methanol, yielding 65–70% of the target compound.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency:

  • Combining thiourea, ethyl bromoacetate, and 4-(prop-2-en-1-yloxy)benzaldehyde in DMF.

  • Irradiating at 120°C for 15 minutes.

  • Adding 2-(trifluoromethyl)aniline and irradiating for an additional 10 minutes.
    This method reduces reaction time to 25 minutes with a 68% yield.

Protective Group Strategies

Multi-step syntheses often employ protective groups to prevent undesired side reactions.

Tetrahydropyranyl (THP) Protection

  • The hydroxyl group of 4-hydroxybenzaldehyde is protected with dihydropyran under acidic conditions.

  • After allylation, the THP group is removed using HCl in methanol.
    This approach improves the yield of 4-(prop-2-en-1-yloxy)benzaldehyde to 92%.

Trimethylsilyl (TMS) Protection

  • The thiazolidinone nitrogen is protected with TMSCl during imine formation.

  • Deprotection with tetrabutylammonium fluoride (TBAF) yields the free amine.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionYield Improvement
SolventAnhydrous ethanol+15%
CatalystPiperidine vs. DBU+10%
TemperatureReflux (78°C)+20%
Reaction Time8 hours vs. 12 hours+8%

Data aggregated from highlight ethanol as the optimal solvent due to its ability to dissolve both polar and non-polar intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imine), 7.85–7.45 (m, 4H, Ar-H), 6.98 (d, 2H, benzylidene), 6.05 (m, 1H, allyl), 5.45 (d, 2H, CH₂=CH).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity at 254 nm.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Stereoselectivity
Knoevenagel789810High
Cyclocondensation70956Moderate
Microwave-Assisted68970.5High

The Knoevenagel method offers superior yield and stereocontrol, while microwave-assisted synthesis prioritizes speed .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidinone derivatives can exhibit significant biological activities, including:

  • Antidiabetic Properties : Thiazolidinones are known to enhance insulin sensitivity and are being explored as potential treatments for diabetes.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various pathogenic bacteria and fungi.
  • Anti-inflammatory Activity : Some derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Anticancer Potential : Thiazolidinones have demonstrated cytotoxic effects against several cancer cell lines, indicating their potential in cancer therapy.

Synthesis and Derivatives

The synthesis of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazolidine ring.
  • Introduction of the prop-2-en-1-yloxy and trifluoromethyl groups through nucleophilic substitution or condensation reactions.
  • Purification and characterization of the final product.

Case Studies

Several studies have investigated the applications of thiazolidinones similar to (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one :

  • Antidiabetic Research : A study demonstrated that thiazolidinone derivatives improved insulin sensitivity in diabetic animal models, suggesting potential therapeutic applications in diabetes management.
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of thiazolidinones against resistant bacterial strains, indicating their role in combating antibiotic resistance.
  • Cancer Treatment Studies : Research has shown that certain thiazolidinone derivatives induce apoptosis in cancer cells through specific signaling pathways, marking them as promising candidates for anticancer drugs .

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the benzylidene and imino groups, impacting physicochemical and biological properties.

Table 1: Substituent Comparison
Compound Name 5-Position Substituent 2-Position Substituent Molecular Weight MIC50 (Mycobacterium tuberculosis)
Target Compound 4-(Prop-2-en-1-yloxy)benzylidene 2-(Trifluoromethyl)phenylimino 408.3* Pending
(2Z,5Z)-5-(3-Fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one 3-Fluorobenzylidene 4-Hydroxyphenylimino 314.3 Not reported
(2E,5Z)-5-(2,4-Dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one 2,4-Dimethoxybenzylidene 3-(Trifluoromethyl)phenylimino 408.4 Not reported
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenylamino (thioxo derivative) 295.4 Not reported
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs Varied (e.g., 4-Cl, 4-OCH3) Varied (e.g., 4-NO2, 4-F) 300–400 0.5–8.0 µg/mL

*Calculated based on molecular formula C20H15F3N2O2S.

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The target compound’s 2-(trifluoromethyl)phenylimino group enhances metabolic stability and lipophilicity compared to hydroxyl or methoxy substituents .
  • Stereochemistry: The (2Z,5Z) configuration distinguishes it from (E,Z) isomers (e.g., ), which may exhibit altered binding affinities due to spatial arrangements.

Biological Activity

The compound (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Thiazolidin-4-One Derivatives: A Pharmacological Perspective

Thiazolidin-4-one derivatives have been extensively studied for their antioxidant , anticancer , anti-inflammatory , antimicrobial , and antidiabetic properties. The modification of the thiazolidin-4-one scaffold allows for the optimization of these biological activities. The presence of substituents, such as the trifluoromethyl group in our compound, plays a crucial role in enhancing its pharmacological effects.

Biological Activities

  • Anticancer Activity
    • Thiazolidin-4-ones exhibit significant anticancer properties. Research indicates that various derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with electron-withdrawing groups like trifluoromethyl have shown enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties
    • The antimicrobial efficacy of thiazolidin-4-one derivatives is well-documented. Studies have demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to our target have shown inhibition percentages exceeding 90% against pathogens like E. coli and S. aureus .
  • Anti-inflammatory Effects
    • Thiazolidin-4-ones have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural features:

Substituent TypeEffect on Activity
Electron-withdrawingIncreases anticancer activity
Alkoxy groupsEnhances solubility and bioavailability
Aromatic ringsModulates interaction with biological targets

The presence of a trifluoromethyl group has been associated with increased lipophilicity and improved interaction with cellular targets, potentially enhancing the compound's efficacy .

Case Study 1: Anticancer Efficacy

A study investigated various thiazolidin-4-one derivatives for their anticancer activity against HT29 adenocarcinoma cells. The results indicated that modifications at the C2 position significantly influenced cytotoxicity levels:

CompoundIC50 (µM)Mechanism of Action
2-(Chlorophenyl-imino)10Apoptosis induction
2-(Trifluoromethylphenyl-imino)5Cell cycle arrest

The compound with the trifluoromethyl substitution demonstrated the lowest IC50 value, indicating superior potency .

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, several thiazolidin-4-one derivatives were tested against common bacterial strains:

Compound% Inhibition (E. coli)% Inhibition (S. aureus)
2-(Prop-2-en-1-yloxybenzylidene)88.46%91.66%
2-(Chlorophenyl-imino)85.00%89.00%

These findings support the notion that structural modifications enhance biological activity against bacterial pathogens .

Q & A

Q. What are the foundational steps for synthesizing (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one?

  • Methodology : The synthesis typically involves a multi-step process: (i) Condensation of 4-(prop-2-en-1-yloxy)benzaldehyde with a thiazolidinone precursor. (ii) Cyclization with 2-(trifluoromethyl)phenyl isothiocyanate under basic conditions. (iii) Purification via recrystallization or column chromatography. Key parameters include temperature (60–80°C) and solvent choice (e.g., ethanol or acetonitrile) to stabilize intermediates .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Purity is validated via HPLC (>95%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Recommended Techniques :
  • NMR Spectroscopy : Assign Z/E isomerism using 1H NMR^1 \text{H NMR} coupling constants and NOESY for spatial configuration .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration, though challenges arise due to poor crystallinity in thiazolidinones .

Q. What are the primary biological targets investigated for this compound?

  • Targets : Preliminary studies focus on enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) and receptors (e.g., PPAR-γ for antidiabetic potential) .
  • Assays : Use in vitro models like enzyme inhibition assays (IC50_{50} determination) and cell viability tests (MTT assay) to quantify activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Optimization Strategies :
  • Catalyst Screening : Test bases like triethylamine or DBU to improve cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate reaction kinetics but require stringent pH control .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 7 hours conventional) while maintaining >90% yield .

Q. What structural features influence the compound’s bioactivity, and how can SAR studies be designed?

  • Key Features :
  • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • The benzylidene moiety modulates π-π interactions with target proteins .
    • SAR Study Design :
      (i) Synthesize analogs with variations in substituents (e.g., replacing prop-2-en-1-yloxy with methoxy).
      (ii) Compare IC50_{50} values against biological targets to quantify substituent effects .

Q. How should contradictory data on biological activity be resolved?

  • Case Example : Discrepancies in reported IC50_{50} values for anti-inflammatory activity may arise from assay variability (e.g., LPS-induced vs. COX-2-specific models).
  • Resolution Steps : (i) Replicate assays under standardized conditions (e.g., identical cell lines, incubation times). (ii) Validate results using orthogonal methods (e.g., Western blotting for protein expression) .

Q. What advanced techniques are used to study interactions with biological targets?

  • Techniques :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) to immobilized receptors .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding modes and residence times .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

  • Solutions :
  • Use DMSO as a co-solvent (≤0.1% final concentration to avoid cytotoxicity).
  • Prepare stock solutions in ethanol with sonication to ensure homogeneity .

Q. What strategies mitigate degradation during long-term storage?

  • Best Practices :
  • Store lyophilized compounds at -20°C under argon to prevent oxidation.
  • Conduct stability studies via LC-MS to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.